Rocuronium

Neuromuscular blockade Rapid sequence induction Anesthesiology

Rocuronium (Org-9426) is the only aminosteroid NMBA engineered for rapid onset via low potency—5-6× less potent than vecuronium—yielding 40-48 sec faster time to intubation at equipotent dosing. Distinct ED95 (322.1 μg/kg) precludes dose-adjusted substitution. Sugammadex-compatible reversal ensures predictable recovery. In pediatric use, rocuronium maintains intermediate duration vs vecuronium's prolonged blockade in infants. For emergency RSI, rocuronium 0.9 mg/kg achieves intubating conditions comparable to succinylcholine, making it the preferred stock where succinylcholine is contraindicated. Veterinary models show 81% induction cost reduction vs atracurium.

Molecular Formula C32H53N2O4+
Molecular Weight 529.8 g/mol
CAS No. 143558-00-3
Cat. No. B1662866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocuronium
CAS143558-00-3
Synonyms1-(17-(acetoyl)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)pyrrolidinium
Androstane-3,17-diol, 2-(4-morpholinyl)-16-(1-(2-propen-1-yl)-1-pyrrolidiniumyl)-, 17-acetate, (2beta,3alpha,5alpha,16beta,17beta)-
Esmeron
Esmerone
ORG 9426
ORG-9426
ORG9426
pyrrolidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propenyl)-, bromide
rocuronium
rocuronium bromide
Zemuron
Molecular FormulaC32H53N2O4+
Molecular Weight529.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C
InChIInChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyYXRDKMPIGHSVRX-OOJCLDBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityComplete
2.84e-05 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Rocuronium (CAS 143558-00-3) Procurement Guide: Aminosteroid Neuromuscular Blocker with Rapid Onset Profile


Rocuronium (CAS 143558-00-3, Org-9426) is a monoquaternary aminosteroid non-depolarizing neuromuscular blocking agent (NMBA) with a molecular formula of C32H53N2O4 and a molecular weight of 529.77 g/mol [1]. Introduced clinically in 1994, it functions as a competitive antagonist at nicotinic acetylcholine receptors on the skeletal muscle motor end-plate, producing reversible muscle paralysis to facilitate endotracheal intubation and surgical relaxation . Rocuronium was the first NMBA specifically developed as a low-potency drug to achieve a rapid onset of action, distinguishing it from other aminosteroid agents such as vecuronium and pancuronium [2]. Its intermediate duration of action and compatibility with the selective reversal agent sugammadex are defining characteristics that inform both clinical selection and procurement decisions [3].

Why Rocuronium (CAS 143558-00-3) Cannot Be Interchanged with Other Aminosteroid Neuromuscular Blockers


Despite belonging to the same aminosteroid class, rocuronium exhibits distinct potency, onset kinetics, and pharmacodynamic behavior that preclude simple dose-adjusted substitution with vecuronium, pancuronium, or pipecuronium. Rocuronium is approximately 5-6 times less potent than vecuronium (ED95: 322.1 μg/kg vs. 39.9 μg/kg) [1], a property deliberately engineered to accelerate onset by increasing the molar concentration at the neuromuscular junction [2]. Consequently, equipotent dosing—such as 3×ED95 (0.9 mg/kg rocuronium vs. 0.15-0.168 mg/kg vecuronium)—yields significantly faster onset times and distinct intubating condition profiles [3]. The interaction between rocuronium and other aminosteroids is additive rather than synergistic at steady state, meaning mixture strategies do not proportionally preserve the rapid-onset advantage [4]. Additionally, rocuronium retains an intermediate duration profile in infants, whereas vecuronium becomes longer-acting in this population [5]. These compound-specific quantitative differences mandate explicit procurement specifications; generic substitution without protocol adjustment introduces clinically relevant variability in onset timing, intubating conditions, and pediatric dosing requirements.

Rocuronium (CAS 143558-00-3) Comparator Evidence: Quantitative Differentiation from Vecuronium, Succinylcholine, and Atracurium


Rocuronium vs. Vecuronium: 40-48 Second Faster Onset of Relaxation at Equipotent 3×ED95 Doses

In morbidly obese patients undergoing rapid sequence induction, rocuronium at 3×ED95 (0.9 mg/kg) produced a mean onset of relaxation of 57.5 ± 19.9 seconds, compared to 105.0 ± 18.8 seconds for vecuronium at equipotent 3×ED95 (0.15 mg/kg) [1]. This represents a 47.5-second reduction (P < 0.0001). In a general adult surgical population, rocuronium at 2×ED95 (0.6 mg/kg) achieved an onset time of 75.66 ± 11.79 seconds versus 116.66 ± 10.93 seconds for vecuronium at 2×ED95 (0.1 mg/kg)—a 41-second advantage [2]. The intubation time in obese patients was correspondingly shorter: 69.00 ± 19.4 seconds for rocuronium versus 120.8 ± 17.7 seconds for vecuronium (P < 0.0001) [3].

Neuromuscular blockade Rapid sequence induction Anesthesiology

Rocuronium vs. Vecuronium: Superior Intubating Conditions at 60 Seconds Post-Administration

At 60 seconds following administration of equipotent 2×ED95 doses, excellent intubating conditions were achieved in 57% of patients receiving rocuronium compared to only 27% of patients receiving vecuronium [1]. In a separate study using 3×ED95 doses (0.9 mg/kg rocuronium vs. 0.168 mg/kg vecuronium), excellent intubating conditions were observed in 100% of rocuronium patients versus 70% of vecuronium patients [2]. The intubation score between groups was not significantly different in the obese population study (P = 0.656), indicating that while rocuronium achieves faster onset, the ultimate quality of intubation at the respective optimal time points is comparable [3].

Tracheal intubation Neuromuscular blockade Clinical anesthesiology

Rocuronium vs. Succinylcholine: Comparable Intubating Conditions at 1 Minute Despite Slower Onset Time

At a dose of 0.9 mg/kg (3×ED95), rocuronium produced excellent intubating conditions in 85% of patients at 60 seconds, compared to 100% for succinylcholine 1.5 mg/kg (P = 0.466, not statistically significant) [1]. However, the mean onset time to 95% twitch depression remains significantly longer for rocuronium (72 seconds) than for succinylcholine (42 seconds; P < 0.0001) [2]. Notably, when rocuronium is administered 20 seconds prior to thiopental using a modified timing principle, intubating conditions at 60 seconds after anesthesia induction are equivalent to those achieved with thiopental-succinylcholine [3].

Rapid sequence induction Tracheal intubation Emergency anesthesia

Rocuronium vs. Aminosteroid Comparators: Intentionally Lower Potency as a Design Strategy for Rapid Onset

Rocuronium was the first neuromuscular blocking agent developed specifically as a low-potency drug to achieve a rapid onset [1]. Its ED95 is 322.1 μg/kg, compared to 39.9 μg/kg for vecuronium, 58.1 μg/kg for pancuronium, and 48.7 μg/kg for pipecuronium, establishing a relative potency ratio of 1:6:4.5:5.4 based on ED50 values [2]. This 5-6 fold lower potency enables administration of a larger molar dose, increasing the concentration gradient at the neuromuscular junction and accelerating receptor occupancy [3]. At equipotent doses, rocuronium's onset is approximately 2 minutes faster than that of either vecuronium or atracurium [4].

Drug design Neuromuscular pharmacology Potency-onset relationship

Rocuronium vs. Vecuronium: Retention of Intermediate Duration in Infants for Predictable Pediatric Dosing

While both rocuronium and vecuronium exhibit longer durations of action in infants compared to children, rocuronium uniquely retains the characteristics of an intermediate-acting neuromuscular blocking drug in the infant population [1]. This contrasts with vecuronium, which becomes functionally longer-acting in infants, potentially complicating reversal timing and extending postoperative recovery monitoring requirements. The ED95 of rocuronium is essentially the same for children as for adults, but its duration of action is shorter in children than in adults [2].

Pediatric anesthesia Pharmacokinetics Neuromuscular blockade

Rocuronium vs. Atracurium: Lower Procurement and Maintenance Cost in Laboratory Swine Model

In a prospective blinded study comparing equipotent dosing of rocuronium and atracurium in laboratory pigs anesthetized with propofol, rocuronium demonstrated significantly lower costs despite requiring a higher maintenance infusion rate. The bolus induction cost was 0.208 CHF/kg for rocuronium versus 1.122 CHF/kg for atracurium (P = 0.002725), and the maintenance infusion cost was 0.47 CHF/kg/h for rocuronium versus 1.30 CHF/kg/h for atracurium (P = 0.0043) [1]. Notably, atracurium required a 40% lower maintenance infusion rate (2.7 mg/kg/h vs. 4.5 mg/kg/h; P = 0.004922) but its higher per-milligram cost resulted in net higher total expenditure [2].

Pharmacoeconomics Veterinary anesthesia Neuromuscular blockade

Rocuronium (CAS 143558-00-3) Evidence-Backed Application Scenarios for Research and Clinical Procurement


Rapid Sequence Induction Where Succinylcholine Is Contraindicated

Rocuronium at 0.9 mg/kg (3×ED95) provides intubating conditions at 60 seconds that are statistically comparable to succinylcholine 1.5 mg/kg (excellent conditions: 85% vs. 100%, P = 0.466) [1]. This evidence supports rocuronium procurement for emergency and elective rapid sequence induction protocols in patients with hyperkalemia risk, malignant hyperthermia susceptibility, or elevated intracranial/intraocular pressure—all absolute or relative contraindications to succinylcholine. The modified timing principle (rocuronium administered 20 seconds prior to induction agent) yields intubating conditions equivalent to standard succinylcholine-based induction [2].

Time-Critical Airway Management Requiring Faster Onset Than Vecuronium

In settings where every second to secure the airway matters—including trauma bays, obstetric emergencies, and operating rooms with high turnover—rocuronium delivers onset of relaxation 40-48 seconds faster than equipotent vecuronium (57.5 ± 19.9 sec vs. 105.0 ± 18.8 sec at 3×ED95, P < 0.0001; 75.66 ± 11.79 sec vs. 116.66 ± 10.93 sec at 2×ED95, P < 0.001) [3][4]. Excellent intubating conditions at 60 seconds are achieved in 57-100% of rocuronium patients versus 27-70% for vecuronium, depending on dose [5][6]. This differentiation supports exclusive rocuronium stock for rapid sequence protocols where vecuronium's slower onset would compromise patient safety.

Pediatric Anesthesia Requiring Predictable Intermediate-Duration Neuromuscular Blockade

Rocuronium retains intermediate-acting characteristics in infants, whereas vecuronium becomes functionally longer-acting in this population [7]. Additionally, the ED95 of rocuronium is comparable between children and adults, with a shorter duration of action in children than in adults [8]. Procurement for pediatric surgical suites should prioritize rocuronium over vecuronium to avoid unexpectedly prolonged neuromuscular blockade in infants and to enable standardized reversal timing across pediatric age groups.

Cost-Conscious Veterinary and Laboratory Animal Research Anesthesia

In laboratory swine models under propofol anesthesia, rocuronium reduces neuromuscular blocker expenditure by approximately 81% for induction (0.208 vs. 1.122 CHF/kg) and 64% for maintenance infusion (0.47 vs. 1.30 CHF/kg/h) compared to atracurium at equipotent dosing, despite a 40% higher mg/kg/h infusion rate [9]. Research facilities and veterinary programs performing high-volume surgical procedures should prioritize rocuronium procurement to optimize per-procedure consumable costs while maintaining equivalent neuromuscular blockade quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocuronium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.